O-Propyl thiophen-3-ylcarbamothioate
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Overview
Description
O-Propyl thiophen-3-ylcarbamothioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl thiophen-3-ylcarbamothioate typically involves the reaction of thiophene derivatives with carbamothioate groups. One common method is the condensation reaction between thiophene-3-carboxylic acid and propyl isothiocyanate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Propyl thiophen-3-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
O-Propyl thiophen-3-ylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of O-Propyl thiophen-3-ylcarbamothioate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other signaling molecules involved in inflammation or cancer pathways .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
O-Propyl thiophen-3-ylcarbamothioate is unique due to its specific structural features and the presence of the carbamothioate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61528-57-2 |
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Molecular Formula |
C8H11NOS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
O-propyl N-thiophen-3-ylcarbamothioate |
InChI |
InChI=1S/C8H11NOS2/c1-2-4-10-8(11)9-7-3-5-12-6-7/h3,5-6H,2,4H2,1H3,(H,9,11) |
InChI Key |
QNZBFBYKELWCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=S)NC1=CSC=C1 |
Origin of Product |
United States |
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